1-Dodecen-3-one

Description

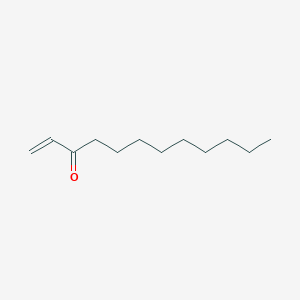

Structure

3D Structure

Properties

IUPAC Name |

dodec-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h4H,2-3,5-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIPGXZCEJXIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510276 | |

| Record name | Dodec-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58879-39-3 | |

| Record name | Dodec-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Dodecen-3-one: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecen-3-one is a naturally occurring unsaturated ketone that plays a significant role as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers in chemical ecology, natural products chemistry, and drug development, offering detailed experimental protocols and insights into its potential biological significance.

Discovery

The initial discovery of this compound as a natural product can be attributed to the work of Tengö, Groth, Bergström, and Francke. In their study on the volatile secretions of Dufourea bees, they identified a series of straight-chain saturated and unsaturated 2- and 3-ketones, including this compound, in the Dufour's gland secretions of Dufourea dentriventris. This research laid the foundation for understanding the chemical communication systems of these insects.

Natural Occurrence

To date, the most well-documented natural source of this compound is the Dufour's gland of the solitary bee Dufourea dentriventris. These secretions are complex mixtures that are used for nest lining and likely play a role in kin recognition and mating behavior. While the presence of similar ketones has been suggested in other insects, quantitative data remains scarce.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Species | Source Organ | Concentration/Amount | Reference |

| Dufourea dentriventris | Dufour's Gland Secretion | Data not available in abstract | Tengö et al. |

Note: The precise quantification of this compound in the original study is not available in the accessed abstracts. Researchers are encouraged to consult the full-text article for detailed quantitative data.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve the analysis of volatile compounds. The following is a generalized protocol based on standard methods for insect semiochemical analysis.

Sample Collection and Extraction

-

Insect Dissection: Glands (e.g., Dufour's gland) are dissected from individual insects under a stereomicroscope.

-

Solvent Extraction: The dissected glands are immediately placed in a vial containing a small volume (e.g., 100 µL) of a suitable solvent such as hexane or dichloromethane.

-

Homogenization: The tissue is gently crushed with a glass rod to ensure complete extraction of the volatile compounds.

-

Concentration: The extract may be carefully concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small aliquot (e.g., 1 µL) of the extract is injected into a gas chromatograph.

-

Separation: The volatile compounds are separated on a non-polar or semi-polar capillary column (e.g., DB-5ms). A typical temperature program would be:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: 10°C/min to 250°C.

-

Hold: 10 min at 250°C.

-

-

Detection: The separated compounds are detected by a mass spectrometer.

-

Identification: The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a library (e.g., NIST) or a synthesized standard. The retention time is also compared with that of an authentic standard.

Quantification

-

Internal Standard: A known amount of an internal standard (e.g., a homologous straight-chain ketone not present in the sample) is added to the sample prior to extraction.

-

Calibration Curve: A calibration curve is generated using a series of standard solutions of this compound of known concentrations.

-

Calculation: The amount of this compound in the sample is calculated by comparing its peak area to that of the internal standard and using the calibration curve.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

The biosynthesis of unsaturated ketones in insects is believed to originate from fatty acid metabolism. The proposed pathway for this compound likely involves the modification of a C12 fatty acid precursor.

Caption: Proposed biosynthetic pathway of this compound.

Generalized Insect Ketone Signaling Pathway

The perception of volatile semiochemicals like this compound in insects is mediated by olfactory sensory neurons (OSNs) located in the antennae.

Caption: Generalized signaling pathway for insect olfaction of ketones.

Conclusion

This compound is a fascinating natural product with a defined role in the chemical ecology of Dufourea bees. This guide provides a foundational understanding of its discovery and occurrence, along with practical experimental frameworks for its study. Further research into the quantitative distribution, biosynthesis, and specific receptor interactions of this compound will undoubtedly unveil more about its biological significance and potential applications.

The Biological Significance of 1-Dodecen-3-one in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecen-3-one, a volatile unsaturated ketone, plays a significant role in the chemical communication systems of various insect species. This technical guide provides an in-depth analysis of its function as both a pheromone and an allomone, offering valuable insights for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes the associated biological pathways.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, foraging, and defense. Semiochemicals, the information-carrying molecules that mediate these interactions, are classified based on the ecological context of the communication. This compound (C₁₂H₂₂O) has been identified as a key semiochemical in select species of Hymenoptera and Isoptera, functioning as both an intraspecific (pheromone) and interspecific (allomone) signaling molecule. Understanding the biological significance of this compound offers potential avenues for the development of targeted and environmentally benign pest control methods.

Pheromonal Role of this compound in Dufourea Bees

In several species of the solitary bee genus Dufourea, this compound has been identified as a major component of the Dufour's gland secretion, where it functions as a pheromone.[1] This secretion is used to line the brood cells and likely plays a role in nest recognition and mate attraction.

Quantitative Data

The chemical composition of the Dufour's gland secretion has been analyzed in several Dufourea species, revealing complex blends of saturated and unsaturated ketones. The relative abundance of this compound varies between species, suggesting a role in species-specific signaling.

| Species | Compound | Gland Source | Relative Abundance (%) | Reference |

| Dufourea inermis | This compound | Dufour's Gland | Major Component | [2] |

| Dufourea minuta | This compound | Dufour's Gland | Major Component | [2] |

| Dufourea dentriventris | This compound | Dufour's Gland | Major Component | [2] |

| Dufourea novaeangliae | This compound | Dufour's Gland | Pheromone | [1] |

Note: Specific quantitative data from the primary literature was not available in the accessed abstracts. The term "Major Component" indicates a significant relative abundance as described in the source.

Allomonal Role of this compound in Termites

In contrast to its pheromonal function in bees, this compound acts as an allomone in certain termite species. An allomone is a chemical that benefits the emitter by modifying the behavior of the receiver of a different species, often for defense. In the case of the Rhinotermitidae termites Parrhinotermes pygmaeus and Schedorhinotermes lamanianus, this compound is a component of the soldiers' defensive secretions.[1] The defense secretions of these termites consist mainly of vinyl ketones, which are toxic and repellent to predators.[1]

Experimental Protocols

The identification and characterization of this compound in insects rely on a combination of analytical chemistry and behavioral bioassays.

Extraction and Analysis of Glandular Secretions

A standard method for analyzing the chemical composition of insect glandular secretions involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Workflow for Glandular Secretion Analysis

References

The Role of Chemical Signals in Asian Elephant (Elephas maximus) Communication: A Technical Guide

Disclaimer: This document addresses the core topic of chemical communication in Asian elephants. Extensive research has identified specific chemical compounds that play a crucial role in their social and reproductive behaviors. However, literature specifically detailing the role of 1-dodecen-3-one in this context is not available in current scientific publications. Therefore, this guide will focus on the well-documented and scientifically validated pheromone, (Z)-7-dodecen-1-yl acetate , a key molecule in female Asian elephant chemical signaling. It is plausible that other volatile compounds, including various ketones, contribute to the complex chemical profile of elephant secretions, but their specific roles are yet to be fully elucidated. Research has indicated the presence of alkan-2-ones in the urine of male elephants in musth, suggesting a potential role for ketones in their chemical communication.

Introduction: The Chemical Language of Elephants

Asian elephants (Elephas maximus) possess a sophisticated system of communication that is fundamental to their social structure, reproductive success, and overall survival. Alongside complex vocalizations and tactile interactions, chemical signaling, mediated by pheromones and other semiochemicals, plays a pivotal role. These chemical cues, present in bodily fluids such as urine and temporal gland secretions, convey a wealth of information about an individual's species, sex, reproductive status, and social standing. This guide provides an in-depth examination of the chemical ecology of Asian elephants, with a primary focus on the function, detection, and experimental validation of key chemical signals.

Quantitative Analysis of (Z)-7-dodecen-1-yl acetate in Female Urine

The concentration of the female sex pheromone, (Z)-7-dodecen-1-yl acetate, in urine fluctuates significantly with the estrous cycle, signaling ovulation to male elephants. The following table summarizes the reported concentrations of this key pheromone during different hormonal phases.

| Hormonal Phase | Concentration of (Z)-7-dodecen-1-yl acetate (µg/mL) | Molar Concentration (mM) |

| Luteal Phase | Not Detectable | Not Detectable |

| Early Follicular Phase | 0.48 | 0.002 |

| Pre-ovulatory Period | 33.0 | 0.146 |

Experimental Protocols

The identification and validation of (Z)-7-dodecen-1-yl acetate as a key pheromone in Asian elephant communication involved a series of meticulous experimental procedures.

Sample Collection and Preparation

Urine samples were collected from female Asian elephants at various stages of their estrous cycle. The samples were immediately frozen and stored at -20°C to prevent degradation of volatile compounds. For analysis, urine samples were thawed and subjected to a series of extraction and purification steps.

Chemical Analysis: Identification and Quantification

The primary methods for identifying and quantifying (Z)-7-dodecen-1-yl acetate were:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique was used to separate the volatile compounds in the urine extracts and to identify them based on their mass spectra.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectrometry: NMR was employed to determine the precise chemical structure of the isolated active compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC was utilized for the final purification of the pheromone.

Behavioral Bioassays

To confirm the biological activity of the identified compound, bioassays were conducted with adult male Asian elephants. These assays involved presenting the synthetic pheromone to the elephants and observing their behavioral responses. The key quantified behaviors included:

-

Flehmen Response: A characteristic curling of the upper lip which facilitates the transfer of odorants to the vomeronasal organ.

-

Trunk-Tip Placement: The frequency and duration of placing the tip of the trunk in the mouth after contacting the scent source.

-

Chemosensory Responses: General sniffing and investigation of the scent source.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of (Z)-7-dodecen-1-yl acetate and the experimental workflow for its identification.

Caption: Signaling pathway of (Z)-7-dodecen-1-yl acetate in Asian elephants.

Caption: Experimental workflow for pheromone identification and validation.

Conclusion and Future Directions

The identification of (Z)-7-dodecen-1-yl acetate as a primary sex pheromone in female Asian elephants has been a significant advancement in understanding the chemical ecology of this endangered species. This knowledge has potential applications in conservation and management, such as monitoring reproductive cycles and enhancing breeding programs in captive populations.

Future research should aim to identify other chemical components in elephant secretions and elucidate their roles in modulating social behaviors. The investigation of ketones, such as the alkan-2-ones found in male musth urine, could reveal further layers of complexity in the chemical communication system of Asian elephants. A comprehensive understanding of their chemical lexicon is crucial for the long-term conservation of this iconic species.

In-depth Technical Guide: 1-Dodecen-3-one as a Volatile Organic Compound

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1-Dodecen-3-one

Introduction

This compound is a volatile organic compound (VOC) with emerging interest in the field of chemical ecology. Its role as a semiochemical, particularly in insect communication, suggests potential applications in pest management and as a lead compound for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, known natural occurrences, and available analytical and synthetic methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, with the IUPAC name dodec-1-en-3-one, is an unsaturated ketone. Its chemical structure consists of a twelve-carbon chain with a double bond at the first position and a ketone group at the third position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.30 g/mol | PubChem[1] |

| IUPAC Name | dodec-1-en-3-one | PubChem[1] |

| CAS Number | 58879-39-3 | PubChem[1] |

| Predicted XLogP3 | 4.7 | PubChem[1] |

| Monoisotopic Mass | 182.167065 g/mol | PubChem[1] |

Spectral Data

Detailed experimental spectral data for this compound are not widely available. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.

Table 2: Predicted and Analogous Spectral Data

| Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to vinyl protons (approx. 5.8-6.4 ppm), protons alpha to the carbonyl group (approx. 2.5 ppm), and a long alkyl chain. |

| ¹³C NMR | Resonances for a carbonyl carbon (approx. 200 ppm), vinyl carbons (approx. 128-137 ppm), and aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z 182. Common fragmentation patterns would involve McLafferty rearrangement and cleavage alpha to the carbonyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a C=O stretch (approx. 1685 cm⁻¹ for an α,β-unsaturated ketone) and C=C stretch (approx. 1620 cm⁻¹). |

Natural Occurrence and Biological Activity

The known natural occurrence of this compound is currently limited to the insect kingdom, where it functions as a semiochemical.

-

Insect Pheromone: this compound has been identified as a semiochemical used by the bee species Dufourea dentriventris.[2]

Information regarding the specific biological activity and mechanism of action of this compound in any organism, including its potential effects on signaling pathways, is not available in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

Synthesis and Experimental Protocols

Detailed, validated protocols for the synthesis, extraction, and analysis of this compound are not explicitly described in the available literature. However, general methodologies for similar α,β-unsaturated ketones can be adapted.

General Synthetic Approaches

The synthesis of this compound can be conceptually approached through established organometallic reactions.

A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate α,β-unsaturated electrophile. For instance, the addition of nonylmagnesium bromide to acryloyl chloride could potentially yield this compound after workup.

Conceptual Grignard Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Alternatively, a Wittig reaction could be employed. This would involve the reaction of a phosphorus ylide, such as the one derived from (2-oxopropyl)triphenylphosphonium chloride, with decanal.

Conceptual Wittig Reaction Workflow

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Dodecenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of various dodecenone isomers. Dodecenones are unsaturated ketones with a twelve-carbon chain and a single carbon-carbon double bond, the position and geometry of which, along with the location of the carbonyl group, give rise to numerous isomers. These compounds are of significant interest in various fields, including chemical ecology as insect pheromones and as intermediates in organic synthesis. This guide aims to be a valuable resource by consolidating available data on their properties, providing detailed experimental protocols for their synthesis and analysis, and illustrating relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of dodecenone isomers are influenced by the position of the double bond and the carbonyl group, as well as the stereochemistry (E/Z) of the double bond. These structural variations affect properties such as boiling point, melting point, density, and solubility. While experimental data for all isomers is not exhaustively available, a compilation of known and computed data is presented below to facilitate comparison.

Table 1: Physical and Chemical Properties of Selected Dodecenone Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | XLogP3 |

| 1-Dodecen-3-one | C₁₂H₂₂O | 182.30 | Not Available | Not Available | Not Available | 4.7 |

| (Z)-7-Dodecenal* | C₁₂H₂₂O | 182.30 | Not Available | Not Available | Not Available | 4.7 |

| (E)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.35 | 115 | Not Available | Not Available | 4.8 |

| (Z)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.35 | 98-100 | -22.4 (estimate) | 0.881 | 4.2 |

*Note: Data for (Z)-7-Dodecenal is included as a structurally related C12 unsaturated carbonyl compound. Data for the corresponding ketone is not readily available.[1] **Note: Data for acetate precursors are provided as they are often used in the synthesis of the corresponding dodecenones.

Experimental Protocols

The synthesis and analysis of dodecenone isomers involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of Dodecenone Isomers

A common strategy for the synthesis of dodecenone isomers involves two key steps: the formation of the carbon-carbon double bond with the desired stereochemistry, often via a Wittig reaction, followed by oxidation of a corresponding secondary alcohol to the ketone.

The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones and a phosphonium ylide. The stereochemical outcome (E or Z isomer) can often be controlled by the choice of reagents and reaction conditions.

General Protocol for Wittig Reaction:

-

Ylide Preparation:

-

A solution of the appropriate phosphonium salt (e.g., (triphenyl)phosphonium bromide) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide. The reaction mixture is typically stirred for 1-2 hours.

-

-

Alkene Formation:

-

A solution of the desired aldehyde or ketone in an anhydrous solvent is added dropwise to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.

Detailed Protocol for Swern Oxidation:

-

Reagents and Setup:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

The corresponding dodecenol

-

Anhydrous dichloromethane (DCM) as the solvent

-

A three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

-

Procedure:

-

In a fume hood, a solution of oxalyl chloride (2 equivalents) in anhydrous DCM is cooled to -78 °C (acetone/dry ice bath).

-

A solution of DMSO (3 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for 30 minutes.[2][3]

-

A solution of the dodecenol (1 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 1 hour.[2]

-

Triethylamine (6 equivalents) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C before allowing it to warm to room temperature.[3]

-

The reaction is quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude dodecenone is purified by column chromatography on silica gel.

-

Analysis of Dodecenone Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dodecenone isomers.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of isomers.

-

-

Sample Preparation:

-

The dodecenone sample is dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50-80 °C, hold for 1-2 minutes.

-

Ramp: 5-10 °C/minute to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

The retention times of the different isomers are used for their separation and quantification.

-

The mass spectra, characterized by the molecular ion peak and specific fragmentation patterns, are used for identification by comparison with spectral libraries (e.g., NIST) and known standards.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways for every dodecenone isomer are not extensively documented, many unsaturated ketones play crucial roles as insect pheromones. The biosynthesis of these pheromones is often under tight hormonal control. The following diagram illustrates a generalized logical workflow for the biosynthesis of insect sex pheromones, which can include dodecenone isomers. This process typically starts from fatty acid metabolism and involves a series of enzymatic steps.

Figure 1: Generalized biosynthetic pathway of insect sex pheromones.

This diagram illustrates that dodecenone pheromones can be synthesized from common fatty acid precursors through a series of enzymatic modifications, including desaturation to introduce the double bond, chain shortening to achieve the correct carbon length, reduction to an alcohol, and finally oxidation to the ketone.[1]

The following diagram outlines the logical workflow for the synthesis and purification of a dodecenone isomer in a laboratory setting.

Figure 2: Laboratory synthesis and purification workflow for a dodecenone isomer.

This workflow starts with commercially available starting materials, proceeds through the key bond-forming and functional group transformation steps, includes necessary purification stages, and concludes with the characterization of the final product to confirm its identity and purity.

References

Spectroscopic Profile of 1-Dodecen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 1-dodecen-3-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a representative Mass Spectrum (MS) of a closely related homolog, to offer a detailed characterization. This document is intended to support research, development, and quality control activities where the identification and characterization of this compound are critical.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.35 | dd | 1H | H-1a (trans to C2) |

| ~6.15 | dd | 1H | H-2 |

| ~5.85 | dd | 1H | H-1b (cis to C2) |

| ~2.55 | t | 2H | H-4 |

| ~1.55 | p | 2H | H-5 |

| ~1.25 | m | 12H | H-6 to H-11 |

| ~0.88 | t | 3H | H-12 |

Note: Chemical shifts and coupling constants are predictions and may vary slightly from experimental values. dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data for this compound

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~200.5 | C-3 (C=O) |

| ~136.5 | C-2 (=CH) |

| ~128.0 | C-1 (=CH₂) |

| ~40.5 | C-4 |

| ~31.9 | C-10 |

| ~29.4 | C-8, C-9 |

| ~29.2 | C-7 |

| ~29.1 | C-6 |

| ~24.0 | C-5 |

| ~22.7 | C-11 |

| ~14.1 | C-12 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1615 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~990, ~910 | Medium | =C-H bend (vinyl out-of-plane) |

Table 4: Representative Mass Spectrometry (MS) Data

(Data for 1-Decen-3-one, a homolog, is presented as a representative spectrum)

| m/z | Relative Intensity (%) | Putative Fragment Assignment (for this compound) |

| 182 | < 5 | [M]⁺ (Molecular Ion) |

| 153 | ~10 | [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage) |

| 125 | ~20 | [M - C₄H₉]⁺ (McLafferty rearrangement product) |

| 97 | ~40 | [C₇H₁₃]⁺ |

| 83 | ~60 | [C₆H₁₁]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 43 | ~70 | [C₃H₇]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Note: The fragmentation pattern of this compound is expected to be similar to that of 1-decen-3-one, with characteristic losses of alkyl radicals and a prominent peak resulting from McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a single-pulse ¹H spectrum with a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a spectral width of approximately 240 ppm, an acquisition time of over 1 second, and a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) is required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, no specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.

-

Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, for a more purified sample, through a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to the standard 70 eV to induce fragmentation.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. Characteristic fragmentation for aliphatic ketones includes α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (cleavage of the β-bond with a γ-hydrogen transfer).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Note: Synthesis of 1-Dodecen-3-one from 1-Dodecene via Catalytic Allylic Oxidation

For Research Use Only

Abstract

This application note details a representative protocol for the synthesis of 1-dodecen-3-one, a valuable enone intermediate, from the readily available starting material 1-dodecene. The described method utilizes a copper-catalyzed allylic oxidation with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. This approach offers a potentially more environmentally benign alternative to traditional methods employing stoichiometric heavy metal oxidants. This document provides a comprehensive experimental protocol, a summary of key reaction parameters, and a visual representation of the experimental workflow to guide researchers in academic and industrial drug development settings.

Introduction

α,β-Unsaturated ketones, or enones, are pivotal structural motifs in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. This compound, with its linear C12 backbone and reactive enone functionality, serves as a key building block for the synthesis of complex lipids, natural products, and pharmaceutical agents. The direct functionalization of an unactivated C-H bond at the allylic position of an alkene presents an efficient and atom-economical strategy for the synthesis of enones. Transition metal-catalyzed allylic oxidation has emerged as a powerful tool for this transformation. This application note describes a method for the synthesis of this compound from 1-dodecene, employing a copper catalyst and tert-butyl hydroperoxide (TBHP). This system is recognized for its efficacy in promoting the oxidation of allylic C-H bonds.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound from 1-dodecene.

| Parameter | Value |

| Reactants | |

| 1-Dodecene | 1.0 equiv. |

| Copper(II) triflate | 0.05 equiv. |

| tert-Butyl hydroperoxide (70% in H₂O) | 3.0 equiv. |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₂₂O[1] |

| Molecular Weight | 182.30 g/mol [1] |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | 70 °C |

| Reaction Time | 24 h |

| Expected Outcome | |

| Theoretical Yield | Based on 1-dodecene as limiting reagent |

| Appearance | Colorless to pale yellow oil |

Experimental Protocol

Materials:

-

1-Dodecene (≥99.0%)

-

Copper(II) triflate (Cu(OTf)₂)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and hexanes (for chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-dodecene (e.g., 1.68 g, 10.0 mmol, 1.0 equiv.) and copper(II) triflate (e.g., 181 mg, 0.5 mmol, 0.05 equiv.).

-

Add anhydrous acetonitrile (e.g., 20 mL) to the flask and stir the mixture at room temperature until the catalyst is dissolved.

-

Slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, e.g., 3.86 g, 30.0 mmol, 3.0 equiv.) to the reaction mixture dropwise over a period of 10 minutes.

-

Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

Copper salts are toxic; handle with appropriate care.

-

The solvents used are flammable. Keep away from ignition sources.

This application note provides a representative method for the synthesis of this compound. Researchers may need to optimize the reaction conditions, including catalyst loading, temperature, and reaction time, to achieve the desired yield and purity for their specific application.

References

Application Notes and Protocols: Synthesis of 1-Dodecen-3-one via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the α,β-unsaturated ketone, 1-dodecen-3-one, utilizing the Wittig reaction. The methodology involves the reaction of decanal with the stabilized phosphorus ylide, (acetylmethylene)triphenylphosphorane. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction workflow, designed to guide researchers in the successful synthesis of this and similar enone compounds.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to afford an alkene and triphenylphosphine oxide. The use of stabilized ylides, such as (acetylmethylene)triphenylphosphorane, in reactions with aldehydes, like decanal, provides a reliable route to α,β-unsaturated ketones (enones). These structures are valuable intermediates in the synthesis of natural products and pharmacologically active molecules. This protocol details the preparation of the necessary ylide and the subsequent Wittig reaction to yield this compound.

Reaction Scheme

The synthesis of this compound is achieved in two main stages:

Stage 1: Preparation of the Phosphonium Salt

Ph₃P + ClCH₂C(O)CH₃ → [Ph₃PCH₂C(O)CH₃]⁺Cl⁻

Stage 2: Ylide Formation and Wittig Reaction

[Ph₃PCH₂C(O)CH₃]⁺Cl⁻ + Base → Ph₃P=CHC(O)CH₃ Ph₃P=CHC(O)CH₃ + CH₃(CH₂)₈CHO → CH₃(CH₂)₈CH=CHC(O)CH₃ + Ph₃PO

Quantitative Data

The following table summarizes the reactants and expected product for the Wittig reaction step. Yields for this specific reaction can vary, but typical yields for Witt-ig reactions with stabilized ylides and aliphatic aldehydes are generally in the range of 70-90%.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Decanal | C₁₀H₂₀O | 156.27 | 10.0 | 1.56 g (1.89 mL) | Aldehyde |

| (Acetylmethylene)triphenylphosphorane | C₂₁H₁₉OP | 318.35 | 11.0 | 3.50 g | Ylide |

| Toluene | C₇H₈ | 92.14 | - | 50 mL | Solvent |

| This compound | C₁₂H₂₂O | 182.30 | ~7.0-9.0 | ~1.27-1.64 g | Product |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 11.0 | - | Byproduct |

Experimental Protocols

4.1. Preparation of (2-Oxopropyl)triphenylphosphonium Chloride

This protocol describes the synthesis of the phosphonium salt precursor to the ylide.

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and 100 mL of toluene.

-

Addition of Chloroacetone: While stirring, add chloroacetone (8.4 mL, 105 mmol) dropwise to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.

-

Isolation: After cooling to room temperature, collect the white solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting (2-oxopropyl)triphenylphosphonium chloride under vacuum to obtain a white crystalline solid.

4.2. Synthesis of this compound via Wittig Reaction

This protocol details the in-situ generation of the ylide and its reaction with decanal.

-

Ylide Preparation:

-

To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prepared (2-oxopropyl)triphenylphosphonium chloride (3.83 g, 11.0 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base, such as sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) or sodium methoxide, in portions. The appearance of a characteristic orange-yellow color indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add a solution of decanal (1.56 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate).

-

-

Characterization:

-

The structure of the purified this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualized Workflow and Reaction Pathway

Figure 1. Workflow for the synthesis of this compound.

Synthesis of Unsaturated Ketones via Grignard Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of unsaturated ketones utilizing Grignard reagents. Two primary methodologies are covered: the Weinreb ketone synthesis for a controlled reaction pathway, and the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, a powerful tool for carbon-carbon bond formation.

Weinreb Ketone Synthesis of Unsaturated Ketones

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones, including α,β-unsaturated ketones, from carboxylic acid derivatives. A key feature of this method is the use of an N-methoxy-N-methylamide (Weinreb amide), which forms a stable chelated intermediate upon reaction with a Grignard reagent. This stability prevents the common problem of over-addition to form a tertiary alcohol, thus ensuring a high yield of the desired ketone.[1]

Signaling Pathway and Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. Subsequent acidic workup hydrolyzes this intermediate to yield the ketone.

References

Application Note: Analysis of 1-Dodecen-3-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

1-Dodecen-3-one is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as in the study of oxidative degradation of lipids. Accurate and sensitive quantification of this analyte is crucial for quality control and research purposes. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is suitable for researchers, scientists, and professionals in drug development and quality control.

Experimental Workflow

The overall experimental process for the analysis of this compound via GC-MS is depicted below.

Caption: Experimental workflow for this compound analysis by GC-MS.

Materials and Methods

1. Reagents and Standards

-

This compound standard (≥95% purity)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., Tridecanone) solution (10 µg/mL in hexane)

2. Instrumentation

A standard benchtop GC-MS system equipped with an autosampler is suitable for this analysis. The parameters outlined below are a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Solvent Delay | 3 min |

Protocols

1. Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Internal Standard Spiking: Spike each working standard and sample with the internal standard solution to a final concentration of 1 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for an aqueous sample is provided below.

-

Extraction: To 5 mL of the aqueous sample, add 5 mL of hexane.

-

Vortex: Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully collect the upper hexane layer.

-

Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (if necessary): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.

-

Internal Standard Addition: Add the internal standard to the final extract before GC-MS analysis.

Data Analysis and Results

1. Identification

The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The expected retention time under the specified chromatographic conditions should be determined by injecting a pure standard. The mass spectrum should be compared with a reference library (e.g., NIST).

2. Quantification

Quantification is achieved by creating a calibration curve using the prepared working standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 2: Example Quantitative Data for this compound

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| This compound | ~12.5 | 57 | 71, 85, 99 |

| Tridecanone (IS) | ~13.8 | 58 | 71, 86 |

Figure 2: Logical Relationship for Quantification

Caption: Data processing logic for quantitative analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in various sample matrices. The use of an internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories. Further validation of the method is recommended for specific sample types to ensure compliance with regulatory requirements.

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers in materials science and drug development, a thorough understanding of ¹H and ¹³C NMR is crucial for characterizing α,β-unsaturated ketones, a common motif in many biologically active compounds and synthetic intermediates. This document provides detailed application notes and experimental protocols for the NMR analysis of this important class of compounds.

The defining structural feature of an α,β-unsaturated ketone is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic communication between the π-systems gives rise to characteristic chemical shifts and coupling constants in their NMR spectra. The electron-withdrawing nature of the carbonyl group deshields the β-carbon and its attached proton, resulting in downfield chemical shifts, while the α-carbon and its proton are comparatively more shielded.

Principles of NMR Spectroscopy of α,β-Unsaturated Ketones

The electronic properties of α,β-unsaturated ketones have a profound impact on their NMR spectra. The polarization of the π-system results in a partial positive charge at the β-carbon and a partial negative charge on the carbonyl oxygen. This leads to a significant downfield shift for the β-protons (Hβ) and the β-carbon (Cβ) compared to typical alkenic protons and carbons.[1][2] Conversely, the α-protons (Hα) and α-carbon (Cα) appear at a relatively upfield position within the vinylic region.

The magnitude of the coupling constant (³J) between the vinylic protons (Hα and Hβ) is diagnostic of the stereochemistry of the double bond. A larger coupling constant, typically in the range of 11-18 Hz, is indicative of a trans relationship, while a smaller coupling constant of 6-15 Hz suggests a cis geometry.[3]

Data Presentation: Characteristic NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for various α,β-unsaturated ketones. These values serve as a useful guide for spectral interpretation and structure verification.

Table 1: Typical ¹H NMR Chemical Shifts for α,β-Unsaturated Ketones (in CDCl₃)

| Compound | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

| Acyclic Enones | |||

| Mesityl Oxide | 6.09 | - | 2.16 (CH₃), 2.14 (CH₃), 1.89 (CH₃)[4][5] |

| trans-4-Phenyl-3-buten-2-one | 6.79 | 7.42 | 2.38 (CH₃), 7.65 (aromatic)[6][7] |

| Cyclic Enones | |||

| 2-Cyclohexen-1-one | 6.0-6.1 | 6.9-7.0 | 1.9-2.5 (allylic CH₂) |

| Carvone | 6.76 | - | 1.75 (CH₃), 1.78 (CH₃), 4.76, 4.81 (=CH₂)[8][9] |

| 3-Methyl-2-cyclopentenone | 5.8-5.9 | - | 2.1-2.2 (CH₃), 2.3-2.5 (CH₂) |

Table 2: Typical ¹³C NMR Chemical Shifts for α,β-Unsaturated Ketones (in CDCl₃)

| Compound | Cα (ppm) | Cβ (ppm) | C=O (ppm) | Other Carbons (ppm) |

| Acyclic Enones | ||||

| Mesityl Oxide | 123.7 | 154.5 | 198.2 | 27.2 (CH₃), 20.6 (CH₃) |

| trans-4-Phenyl-3-buten-2-one | 128.5 | 143.2 | 198.1 | 27.5 (CH₃), 128.3, 129.0, 130.6, 134.3 (aromatic) |

| Cyclic Enones | ||||

| 2-Cyclohexen-1-one | 129.8 | 149.9 | 199.8 | 22.8, 25.8, 38.3 (aliphatic) |

| Carvone | 135.4 | 144.6 | 199.8 | 15.7 (CH₃), 20.5 (CH₃), 110.5 (=CH₂), 146.7 (=C)[8][10] |

| 3-Methyl-2-cyclopentenone | 134.5 | 171.2 | 208.7 | 16.8 (CH₃), 28.9, 34.5 (aliphatic) |

Table 3: Typical Proton-Proton Coupling Constants (J in Hz)

| Coupling Type | Structure | Typical Value (Hz) |

| ³J (trans-vinylic) | Hα-C=C-Hβ | 11 - 18[3] |

| ³J (cis-vinylic) | Hα-C=C-Hβ | 6 - 15[3] |

| ⁴J (allylic) | H-C-C=C-H | 0.5 - 3 |

| ²J (geminal vinylic) | H-C=CH | 0 - 3.5 |

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is suitable for most α,β-unsaturated ketones.

-

Sample Quantity:

-

For ¹H NMR, weigh 1-10 mg of the purified compound.

-

For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope; aim for 10-50 mg.[11]

-

-

Solvent Selection:

-

Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆.

-

Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.

-

-

Dissolution and Filtration:

-

Dissolve the sample in the chosen deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum

The following parameters are a good starting point for acquiring a routine ¹H NMR spectrum of an α,β-unsaturated ketone on a 400 MHz or 500 MHz spectrometer.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used. For quantitative measurements, a 30° pulse angle is recommended with an increased relaxation delay.[12]

-

Pulse Angle (Flip Angle): A 30° or 45° pulse is often a good compromise between signal intensity and the need for longer relaxation delays.[13] For a quick, single-scan spectrum, a 90° pulse can be used.[12]

-

Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient to resolve most couplings in small molecules.[12][13]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]

-

Number of Scans (NS): For most samples with sufficient concentration, 8 to 16 scans will provide a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are typically required compared to ¹H NMR.

-

Instrument Setup:

-

Follow the same initial setup steps as for ¹H NMR (locking, tuning, and shimming). The probe should be tuned to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C experiment with proton decoupling is used (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle (Flip Angle): A 30° pulse angle is recommended to allow for shorter relaxation delays.[13]

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate for most carbons in α,β-unsaturated ketones, although quaternary carbons may require longer delays for quantitative analysis.[15]

-

Number of Scans (NS): The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio. A typical starting point is 1024 scans.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of α,β-unsaturated ketones.

Caption: Experimental workflow for NMR analysis.

Caption: Factors influencing chemical shifts.

Caption: J-coupling and stereochemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L(-)-Carvone(6485-40-1) 1H NMR [m.chemicalbook.com]

- 10. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]

- 11. guidechem.com [guidechem.com]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Note: Extraction and Purification of 1-Dodecen-3-one from a Novel Plant Source

Introduction

1-Dodecen-3-one is a volatile ketone with potential applications in the pharmaceutical and flavor industries. This application note details a comprehensive protocol for the extraction and subsequent purification of this compound from the essential oil of a newly identified plant species, Cryptomeria odora. The methodologies described herein provide a robust framework for obtaining high-purity this compound for research and development purposes. The protocols cover initial extraction from plant biomass via steam distillation and supercritical fluid extraction, followed by purification using column chromatography and preparative gas chromatography.

Data Presentation

The following table summarizes the quantitative data obtained from the extraction and purification of this compound from 1 kg of dried Cryptomeria odora leaves.

| Parameter | Steam Distillation | Supercritical Fluid Extraction (SFE) |

| Extraction | ||

| Initial Biomass (dried leaves) | 1000 g | 1000 g |

| Essential Oil Yield | 15.2 g | 25.8 g |

| This compound in Crude Oil (%) | 8.5% | 12.3% |

| Purification Step 1: Column Chromatography | ||

| Crude Oil Loaded | 10 g | 10 g |

| Fraction Containing this compound | 2.1 g | 3.5 g |

| Purity of this compound after Column | 75% | 80% |

| Purification Step 2: Preparative GC | ||

| Loaded Fraction | 1 g | 1 g |

| Final Yield of Pure this compound | 0.72 g | 0.78 g |

| Final Purity | >99.5% | >99.5% |

Experimental Protocols

Extraction Methodologies

Two primary methods were employed for the extraction of the essential oil containing this compound from the dried leaves of Cryptomeria odora.

Steam distillation is a common method for extracting essential oils from plant material.[1][2][3] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[2]

Materials:

-

1 kg dried and coarsely ground Cryptomeria odora leaves

-

Distillation still with a plant material chamber, condenser, and collection vessel[1]

-

Heating source

-

Deionized water

-

Separatory funnel

Procedure:

-

Place the ground plant material into the designated chamber of the distillation still.[4]

-

Fill the boiler with deionized water and bring it to a boil to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[1]

-

Allow the steam to pass through the plant material, causing the volatile compounds, including this compound, to vaporize.[1]

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.[2]

-

Collect the resulting liquid, which will be a mixture of essential oil and hydrosol (floral water).[1]

-

As essential oils are generally not water-soluble, they will form a separate layer.[1] Use a separatory funnel to separate the essential oil from the hydrosol.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the crude essential oil in a sealed, dark glass vial at 4°C until further purification.

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is an environmentally friendly method that can yield high-purity extracts.[5] Supercritical CO2 acts as a solvent to dissolve the target compounds from the plant material.[5]

Materials:

-

1 kg dried and ground Cryptomeria odora leaves

-

Supercritical fluid extractor

-

High-purity carbon dioxide

-

Co-solvent (e.g., ethanol)

Procedure:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Pressurize and heat the CO2 to bring it to its supercritical state (above its critical temperature of 31°C and pressure of 74 bar).[5]

-

Introduce the supercritical CO2 into the extraction vessel, where it will act as a solvent and extract the volatile compounds from the plant material.[6]

-

Optionally, a co-solvent like ethanol can be added to the supercritical CO2 to enhance the extraction of more polar compounds.[5]

-

The supercritical fluid containing the dissolved compounds is then passed through a pressure release valve into a separator.[6]

-

In the separator, the pressure is lowered, causing the CO2 to return to its gaseous state and separate from the extracted oil.[6]

-

The gaseous CO2 can be recycled back into the system for a closed-loop operation.[6]

-

Collect the crude extract, which contains this compound, from the collection vessel.

-

Store the crude extract in a sealed, dark glass vial at 4°C.

Purification Methodologies

The crude essential oil obtained from either extraction method is then subjected to purification to isolate this compound.

Column chromatography is a widely used technique for separating compounds based on their polarity.[7][8]

Materials:

-

Glass chromatography column

-

Silica gel (stationary phase)

-

Non-polar solvent system (e.g., a mixture of hexane and ethyl acetate)

-

Crude essential oil

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent. Ensure there are no air bubbles in the packed column.

-

Dissolve a known amount of the crude essential oil in a minimal amount of the non-polar solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Begin eluting the column by passing the solvent system through it. The mobile phase will carry the compounds down the column at different rates based on their polarity.[8] Less polar compounds will travel faster, while more polar compounds will adhere more strongly to the silica gel and move slower.[8]

-

Collect the eluent in fractions using separate collection tubes.

-

Monitor the separation process by performing thin-layer chromatography (TLC) on the collected fractions. A stain selective for ketones, such as 2,4-dinitrophenylhydrazine, can be used to visualize the spot corresponding to this compound.

-

Combine the fractions that show a high concentration of this compound.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain a concentrated, partially purified sample.

For achieving high purity, preparative gas chromatography is employed as the final purification step. This technique separates volatile compounds based on their boiling points and interaction with the stationary phase in the GC column.[9]

Materials:

-

Gas chromatograph equipped with a preparative column and a fraction collector

-

Helium or nitrogen as the carrier gas

-

Partially purified this compound fraction from column chromatography

-

Collection vials

Procedure:

-

Inject the partially purified this compound sample into the heated injection port of the gas chromatograph, where it is vaporized.[9]

-

The carrier gas transports the vaporized sample through the preparative GC column. The column is typically coated with a stationary phase that interacts with the compounds.

-

Separation occurs as the compounds travel through the column at different rates. More volatile compounds that interact less with the stationary phase will elute first.[9]

-

A detector at the end of the column signals the elution of each compound, generating a chromatogram.

-

The fraction collector is programmed to collect the eluent corresponding to the peak of this compound into a cooled collection vial.

-

The collected fraction will contain highly purified this compound.

-

Confirm the purity of the final product using analytical GC-MS.

Visualizations

Caption: Overall workflow for the extraction of this compound.

Caption: Purification workflow for isolating this compound.

References

- 1. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 2. rockymountainoils.com [rockymountainoils.com]

- 3. Essential oil - Wikipedia [en.wikipedia.org]

- 4. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Bioassays for Testing the Behavioral Effects of 1-Dodecen-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Dodecen-3-one

This compound (C₁₂H₂₂O) is a ketone that has been identified as a component of the Dufour's gland secretions in solitary bees, such as those from the genus Dufourea. The Dufour's gland secretions in bees are often used to line brood cells and can have various functions, including waterproofing, antimicrobial activity, and chemical signaling for nest recognition and mating. The presence of this compound suggests a potential role as a pheromone or kairomone, influencing behaviors such as aggregation, mating, or host-plant location.

To elucidate the specific behavioral functions of this compound, rigorous bioassays are necessary. The following sections detail the protocols for two standard and complementary bioassays: the Y-tube olfactometer for assessing behavioral choice and electroantennography (EAG) for measuring olfactory sensory neuron responses.

Y-Tube Olfactometer Bioassay for Attraction/Repellency

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses, allowing for the determination of preference or aversion to a specific chemical stimulus.

Experimental Protocol

Objective: To determine if this compound acts as an attractant or repellent to a target insect species.

Materials:

-

Y-tube olfactometer (glass or PTFE)

-

Air pump or compressed air source

-

Flow meters

-

Activated charcoal filter

-

Humidifier (e.g., a gas washing bottle with distilled water)

-

Test insect holding chambers

-

Pipettes and filter paper strips

-

This compound solution (e.g., 1 µg/µL in hexane)

-

Solvent control (e.g., hexane)

-

Stopwatch

-

Data recording sheets

Procedure:

-

Setup: Assemble the Y-tube olfactometer as shown in the workflow diagram. Ensure all glassware is thoroughly cleaned with a non-scented detergent, rinsed with distilled water and acetone, and baked at 120°C for at least 4 hours before each experiment to remove any residual odors.

-

Airflow: Connect the air source to the activated charcoal filter and humidifier. Split the purified, humidified air into two streams, each connected to one arm of the Y-tube. Regulate the airflow to a constant rate (e.g., 100 mL/min) through each arm using flow meters.

-

Stimulus Preparation: Apply a known amount of the this compound solution (e.g., 10 µL of a 1 µg/µL solution) onto a filter paper strip. Allow the solvent to evaporate for 30 seconds.

-

Control Preparation: Apply an equal volume of the solvent (e.g., 10 µL of hexane) to a separate filter paper strip.

-

Loading the Olfactometer: Place the filter paper with this compound into one arm of the olfactometer and the solvent control filter paper into the other arm. The assignment of the treatment and control arms should be randomized for each trial to avoid positional bias.

-

Insect Introduction: Introduce a single adult insect (e.g., a female Dufourea novaeangliae) into the base of the Y-tube.

-

Observation: Start the stopwatch and observe the insect's behavior for a set period (e.g., 5 minutes). Record which arm the insect enters first (defined as moving a certain distance, e.g., 2 cm, past the Y-junction) and the total time spent in each arm. An insect that does not make a choice within the observation period is recorded as a "non-responder."

-

Replication: Repeat the experiment with a new insect for each trial. After a set number of trials (e.g., 10), clean the olfactometer and switch the positions of the treatment and control arms. A sufficient number of replicates (e.g., 50-100 insects) should be tested to ensure statistical power.

-

Data Analysis: Analyze the data using a Chi-square test to determine if there is a significant preference for the this compound-treated arm over the control arm. A t-test can be used to compare the time spent in each arm.

Data Presentation

Table 1: Hypothetical Choice Data for Insect Response to this compound in a Y-Tube Olfactometer

| Treatment Arm | Control Arm (Solvent) | Non-Responders | Total Insects | Chi-square (χ²) | p-value |

| Number of Insects Choosing | Number of Insects Choosing | ||||

| 35 | 15 | 5 | 55 | 8.00 | <0.01 |

Table 2: Hypothetical Time Spent in Each Arm of the Y-Tube Olfactometer